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Compound of Interest

Compound Name: Methoxyphenone

Cat. No.: B1676418 Get Quote

A Comprehensive Structural Comparison of Methoxy-Substituted Benzophenone Isomers

For researchers, scientists, and drug development professionals, understanding the nuanced

structural differences between isomers is paramount for predicting their physicochemical

properties, biological activities, and potential applications. This guide provides an in-depth

comparison of three methoxy-substituted benzophenone isomers: 2-methoxybenzophenone, 3-

methoxybenzophenone, and 4-methoxybenzophenone. We present a combination of

experimental data and detailed protocols to facilitate a comprehensive understanding of these

compounds.

Physicochemical Properties
The position of the methoxy group on the benzophenone scaffold significantly influences its

physical properties such as melting and boiling points. These differences arise from variations

in intermolecular forces and crystal packing efficiencies.
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Property
2-
Methoxybenzophen
one

3-
Methoxybenzophen
one

4-
Methoxybenzophen
one

Molecular Formula C₁₄H₁₂O₂ C₁₄H₁₂O₂ C₁₄H₁₂O₂

Molecular Weight 212.24 g/mol 212.24 g/mol 212.24 g/mol

CAS Number 2553-04-0[1] 6136-67-0[2][3] 611-94-9[4][5]

Melting Point 33-39 °C Not available 59-63 °C

Boiling Point
149-150 °C at 1

mmHg
Not available 354-356 °C

Appearance
Colorless oil or white

to cream crystals

White to pale yellow

crystalline solid

White to yellow-

orange crystalline

solid[6]

Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and differentiation of

isomers. Here, we compare the UV-Vis and Nuclear Magnetic Resonance (NMR) data for the

three methoxybenzophenone isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions within the conjugated system of benzophenones give rise to

characteristic UV absorption bands. The position of the methoxy group, an auxochrome, can

cause shifts in the absorption maxima (λmax).

Isomer λmax (in Ethanol) Molar Absorptivity (ε)

2-Methoxybenzophenone
~250 nm and ~330-360 nm

(broad)[7]
Data not available

3-Methoxybenzophenone Data not available Data not available

4-Methoxybenzophenone ~288 nm[8] Data not available
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Note: The UV absorption of benzophenone itself in ethanol shows two broad bands around 250

nm and 330-360 nm.[7] The methoxy substituent is expected to cause a bathochromic (red)

shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of

each proton and carbon atom in the molecule, offering a unique fingerprint for each isomer.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton
2-
Methoxybenzophen
one[9]

3-
Methoxybenzophen
one

4-
Methoxybenzophen
one[9]

-OCH₃ 3.72 (s, 3H) Data not available 3.88 (s, 3H)

Aromatic H 6.99-7.81 (m, 9H) Data not available 6.96-7.85 (m, 9H)

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon
2-
Methoxybenzophen
one[9]

3-
Methoxybenzophen
one

4-
Methoxybenzophen
one[9]

C=O 196.5 Data not available 195.6

-OCH₃ 55.6 Data not available 55.5

Aromatic C

111.5, 120.5, 128.2,

128.9, 129.6, 129.8,

131.9, 133.0, 137.8,

157.4

Data not available

113.6, 128.2, 129.8,

130.1, 131.9, 132.6,

138.3, 163.2

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a

molecule in the solid state. While crystallographic data for 2- and 3-methoxybenzophenone are
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not readily available in the searched literature, the crystal structure of 4-methoxybenzophenone

has been determined.

4-Methoxybenzophenone: A crystal structure is available in the Cambridge Crystallographic

Data Centre (CCDC) with the deposition number 108056.[10]

Biological Activity
Benzophenone and its derivatives are known to possess a range of biological activities. For

instance, 2-hydroxy-4-methoxybenzophenone (Oxybenzone), a related compound, is widely

used as a UV filter in sunscreens and has been studied for its potential endocrine-disrupting

and cytotoxic effects.[11][12][13][14] Comparative studies on the specific biological activities

and signaling pathway interactions of 2-, 3-, and 4-methoxybenzophenone are limited in the

available literature. Further research is needed to elucidate the differential effects of the

methoxy group position on their biological profiles.

Experimental Protocols
Synthesis of Methoxy-Substituted Benzophenones
(General Protocol via Friedel-Crafts Acylation)
A common method for the synthesis of methoxy-substituted benzophenones is the Friedel-

Crafts acylation of an appropriate aromatic substrate with a substituted benzoyl chloride in the

presence of a Lewis acid catalyst.

Reaction Setup: To a stirred solution of the methoxy-substituted benzene derivative (e.g.,

anisole for 4-methoxybenzophenone) in a dry, inert solvent (e.g., dichloromethane or

hexane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g.,

anhydrous aluminum chloride) portion-wise at 0 °C.

Addition of Acylating Agent: Add the corresponding benzoyl chloride dropwise to the reaction

mixture, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and

stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by slowly pouring it into a mixture of crushed ice and

concentrated hydrochloric acid.

Extraction: Separate the organic layer and extract the aqueous layer with the same organic

solvent.

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure. The crude product can be purified

by recrystallization or column chromatography.

UV-Visible Spectroscopy
Sample Preparation: Prepare stock solutions of each isomer in a UV-grade solvent (e.g.,

ethanol) at a concentration of approximately 1 mg/mL. From the stock solutions, prepare

working solutions of appropriate concentrations (e.g., 1-10 µg/mL) to ensure that the

absorbance values fall within the linear range of the instrument (typically 0.1-1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectra from 200 to 400 nm using the solvent as a

blank. Determine the wavelength of maximum absorbance (λmax) for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of each isomer in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a

spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio,

and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm)

and a longer acquisition time are typically required.

Single Crystal X-ray Diffraction
Crystal Growth: Grow single crystals of each isomer suitable for X-ray diffraction. This can be

achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a
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melt.

Data Collection: Mount a suitable single crystal on a goniometer head and place it in the X-

ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K) using a

monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

Structure Solution and Refinement: Process the collected data to obtain a set of structure

factors. Solve the crystal structure using direct methods or Patterson methods, and refine the

atomic positions and thermal parameters to obtain the final crystal structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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